Benzothiazole-2-acetonitrile
Overview
Description
Benzothiazole-2-acetonitrile is a compound that contains a benzothiazole, hydroxyl group, and nitrile . It is used as a condensation component for methine dyes . It can also be used for the preparation of 3-aryl-1-[(E)-cyanomethylidene]-1H-pyrido[2,1-b]benzothiazole-4-carbonitriles .
Synthesis Analysis
Benzothiazole-2-acetonitrile is produced by the reaction of 1-amino-2-mercaptobenzene (o-aminothiophenol) with the monoiminoether hydrochloride of malononitrile . Other synthetic approaches include the condensation of 2-aminobenzenethiol and aromatic aldehydes in refluxing toluene at 110 °C .Molecular Structure Analysis
The empirical formula of Benzothiazole-2-acetonitrile is C9H6N2S . The SMILES string representation is N#CCc1nc2ccccc2s1 .Chemical Reactions Analysis
Benzothiazole-2-acetonitrile may be used for the preparation of 3-aryl-1-[(E)-cyanomethylidene]-1H-pyrido[2,1-b]benzothiazole-4-carbonitriles, via reaction with 6-aryl-4-methylsulfanyl-2-oxo-2H-pyran-3-carbonitrile . It may also be employed in the preparation of pyrrolones .Physical And Chemical Properties Analysis
Benzothiazole-2-acetonitrile has a molecular weight of 174.22 . It has a melting point of 98-101 °C . It is slightly soluble in water .Scientific Research Applications
Medicinal Chemistry
Benzothiazole is a privileged scaffold in the field of synthetic and medicinal chemistry . Its derivatives and metal complexes possess a gamut of pharmacological properties and high degree of structural diversity that has proven it vital for the investigation for novel therapeutics .
Biological Activities
These compounds are reported for their antimicrobial and antifungal activities, and are subsequently highlighted as a potent mechanism-based inhibitor of several enzymes like acyl coenzyme A cholesterol acyltransferase, monoamine oxidase, heat shock protein 90, cathepsin D, and c-Jun N-terminal kinases .
Pharmaceutical Applications
Benzothiazoles have played an important role in the field of biochemistry and medicinal chemistry due to their highly pharmaceutical and biological activity . They render an extensive range of biological activities including anti-cancer, anti-bacterial, anti-tuberculosis, anti-diabetic, anthelmintic, anti-tumor, anti-viral, anti-oxidant, anti-inflammatory, anti-glutamate and anti-parkinsonism, anticonvulsant, muscle relaxant activities, neuroprotective, inhibitors of several enzymes and so on .
Industrial Applications
Among the 2-substituted benzothiazoles, 2-aryl benzothiazoles are versatile scaffolds which have gigantic biological and industrial applications . For instance, 2- (benzothiazol-2-yl)-phenyl-β-D-galactopyranoside derivatives act as fluorescent pigment dyeing substrates and also possess β-D-galactosidase activities .
Organic Synthesis
2-Benzothiazoleacetonitrile is used in Organic Synthesis . It may be employed in the preparation of pyrrolones, which can be used for the synthesis of 1-acyl-3-aryl-3 H -pyrrolo [2′,3′:4,5]pyrimido [6,1- b ]benzothiazol-6-ium-2-olates .
Green Chemistry
In the context of green chemistry, recent advances in the synthesis of benzothiazole compounds have been made from condensation of 2-aminobenzenethiol with aldehydes/ketones/acids/acyl chlorides and the cyclization of thioamide or carbon dioxide (CO 2) as raw materials .
Mechanism of Action
Target of Action
Benzothiazole-2-acetonitrile, also known as 2-(benzo[d]thiazol-2-yl)acetonitrile, has been found to target MmpL3 , a mycobacterial mycolic acid transporter . This transporter plays a crucial role in the survival and virulence of Mycobacterium tuberculosis .
Mode of Action
The compound interacts with its target, MmpL3, inhibiting its function . This inhibition disrupts the normal functioning of the mycobacterial mycolic acid transporter, thereby affecting the survival and virulence of Mycobacterium tuberculosis .
Biochemical Pathways
It’s known that the compound interferes with the mycolic acid transport in mycobacterium tuberculosis, which is crucial for the bacteria’s cell wall synthesis and integrity . Disruption of this pathway can lead to the death of the bacteria .
Pharmacokinetics
Benzothiazole derivatives are generally known for their good absorption and distribution properties, making them effective therapeutic agents .
Result of Action
The primary result of Benzothiazole-2-acetonitrile’s action is the inhibition of Mycobacterium tuberculosis growth . By targeting and inhibiting MmpL3, the compound disrupts the bacteria’s cell wall synthesis, leading to its death .
Action Environment
The efficacy and stability of Benzothiazole-2-acetonitrile can be influenced by various environmental factors. For instance, the compound’s fluorescence properties can be affected by the presence of certain analytes, making it a potential fluorescent probe for analyte detection . .
Safety and Hazards
Future Directions
Benzothiazole and its derivatives are important heterocyclic compounds used in various chemical fields due to their rigid conjugated structure, good optical properties, and pharmacological activity . They are widely used to construct fluorescent probes . Future research may focus on the fabrication of 2-arylbenzothiazoles through different synthetic pathways to make more potent biologically active benzothiazole-based drugs .
properties
IUPAC Name |
2-(1,3-benzothiazol-2-yl)acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2S/c10-6-5-9-11-7-3-1-2-4-8(7)12-9/h1-4H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMZSYUSDGRJZNT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00321646 | |
Record name | Benzothiazole-2-acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00321646 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
56278-50-3 | |
Record name | 2-Benzothiazoleacetonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=56278-50-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 379416 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056278503 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 56278-50-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=379416 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzothiazole-2-acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00321646 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(1,3-benzothiazol-2-yl)acetonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the primary synthetic applications of Benzothiazole-2-acetonitrile?
A1: Benzothiazole-2-acetonitrile serves as a crucial building block in synthesizing various heterocyclic compounds. Research highlights its use in:
- Knoevenagel Condensation: This reaction utilizes Benzothiazole-2-acetonitrile with aromatic aldehydes to create (E)-2-(benzo[d]thiazol-2-yl)-3-arylacrylonitriles. These reactions can be performed under microwave irradiation and solvent-free conditions, offering advantages like reduced reaction times and good product yields [, ].
- Pyrazole and Pyrrolo[2,1-b]benzothiazole Synthesis: Reactions with hydrazonoyl chlorides allow for the creation of novel, polysubstituted pyrazole and pyrrolo[2,1-b]benzothiazole derivatives [].
- Triazole Synthesis: Reacting Benzothiazole-2-acetonitrile with 2-nitrophenyl azide yields 4-(benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine. This triazole shows potential for antiproliferative activity and further ring annulation reactions [].
Q2: Are there any catalytic systems where Benzothiazole-2-acetonitrile plays a significant role?
A2: While not a catalyst itself, Benzothiazole-2-acetonitrile acts as a reactant in systems where catalysis is crucial. For example:
- Deep Eutectic Solvents: Choline chloride and urea-based deep eutectic solvents have been successfully employed as efficient catalytic systems for Knoevenagel condensations involving Benzothiazole-2-acetonitrile []. This highlights the compound's compatibility with greener and more sustainable catalytic approaches.
- Nano-Fe3O4 Encapsulated-Silica Particles: These particles, functionalized with a primary amine, effectively catalyze Knoevenagel condensations using Benzothiazole-2-acetonitrile. The magnetic properties of the catalyst allow for easy separation and recyclability, making it a practical choice for large-scale synthesis [].
Q3: How does the structure of Benzothiazole-2-acetonitrile relate to its applications in materials science?
A3: The presence of the benzothiazole and acetonitrile moieties in Benzothiazole-2-acetonitrile influences its electronic properties, making it valuable in materials science:
- Naphthalenediimide Derivatives: Incorporating Benzothiazole-2-acetonitrile into naphthalenediimide (NDI) structures leads to materials with desirable electron transport properties []. These NDI derivatives show promise in organic field-effect transistors (OFETs) and perovskite solar cells due to their tunable energy levels and strong electron affinities [].
Q4: What analytical techniques are typically used to characterize Benzothiazole-2-acetonitrile and its derivatives?
A4: Common techniques for analysis include:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to determine the structure and configuration of Benzothiazole-2-acetonitrile derivatives, particularly in confirming the E isomer's stability in (E)-2-(benzo[d]thiazol-2-yl)-3-arylacrylonitriles [].
- UV-Vis Spectroscopy: Employed to characterize the optical properties of Benzothiazole-2-acetonitrile derivatives, especially when incorporated into materials like NDI-based OFETs and perovskite solar cells [].
- Cyclic Voltammetry: This electrochemical technique is valuable for studying the redox properties and determining the energy levels (HOMO/LUMO) of Benzothiazole-2-acetonitrile derivatives, particularly in the context of materials science applications [].
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